6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one
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Overview
Description
6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one is an organic compound with a unique structure that includes a pyran ring fused with a butenyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a butenyl-substituted aldehyde with a dihydropyran derivative in the presence of a suitable catalyst. The reaction conditions often include the use of an acid catalyst, such as p-toluenesulfonic acid, and a solvent like dichloromethane. The reaction is carried out at room temperature, and the product is purified using column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and real-time monitoring systems can optimize reaction conditions and minimize by-products. The final product is typically isolated through distillation or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions
6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the butenyl group is replaced by other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium or chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Halogens (e.g., bromine) in carbon tetrachloride or alkylating agents in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols or alkanes.
Substitution: Halogenated or alkylated derivatives.
Scientific Research Applications
6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound for the development of new pharmaceuticals.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. For example, it may inhibit the activity of certain enzymes involved in metabolic processes, leading to altered cellular functions.
Comparison with Similar Compounds
Similar Compounds
6-(But-3-en-1-yl)-3,4-dihydro-2H-pyran-2-one: Unique due to its specific structural features and reactivity.
Carbonic acid, but-3-en-1-yl pentyl ester: Shares the butenyl group but differs in the ester functionality.
Indole derivatives: Structurally different but may share some biological activities.
Uniqueness
This compound stands out due to its combination of a pyran ring and a butenyl side chain, which imparts unique chemical reactivity and potential biological activities. This makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
214260-06-7 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
6-but-3-enyl-3,4-dihydropyran-2-one |
InChI |
InChI=1S/C9H12O2/c1-2-3-5-8-6-4-7-9(10)11-8/h2,6H,1,3-5,7H2 |
InChI Key |
OVKFQDKXNJEKPP-UHFFFAOYSA-N |
Canonical SMILES |
C=CCCC1=CCCC(=O)O1 |
Origin of Product |
United States |
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